BenchChemオンラインストアへようこそ!

3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

thiazolidinedione structural diversity 15-PGDH

The compound 3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1798542-85-4), commonly referred to as TFP, is a synthetic thiazolidinedione (TZD) derivative distinguished by a 4-(trifluoromethyl)benzoyl-piperidine substituent at the N‑3 position of the TZD core. TZDs are a recognized class of 15‑hydroxyprostaglandin dehydrogenase (15‑PGDH) inhibitors, and TFP is structurally embedded within the broad Markush formula of patent US 8637558 B2, which claims TZD derivatives for elevating prostaglandin levels via 15‑PGDH inhibition and for treating cardiovascular, gastrointestinal, and renal diseases ,.

Molecular Formula C16H15F3N2O3S
Molecular Weight 372.36
CAS No. 1798542-85-4
Cat. No. B2370452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
CAS1798542-85-4
Molecular FormulaC16H15F3N2O3S
Molecular Weight372.36
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C16H15F3N2O3S/c17-16(18,19)11-3-1-10(2-4-11)14(23)20-7-5-12(6-8-20)21-13(22)9-25-15(21)24/h1-4,12H,5-9H2
InChIKeyZDXQVELZBVLJBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione (TFP): Structural & Pharmacological Baseline for Procurement Decisions


The compound 3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 1798542-85-4), commonly referred to as TFP, is a synthetic thiazolidinedione (TZD) derivative distinguished by a 4-(trifluoromethyl)benzoyl-piperidine substituent at the N‑3 position of the TZD core [1]. TZDs are a recognized class of 15‑hydroxyprostaglandin dehydrogenase (15‑PGDH) inhibitors, and TFP is structurally embedded within the broad Markush formula of patent US 8637558 B2, which claims TZD derivatives for elevating prostaglandin levels via 15‑PGDH inhibition and for treating cardiovascular, gastrointestinal, and renal diseases [2], [3]. The presence of the electron‑withdrawing trifluoromethyl group and the piperidine linker differentiates TFP from prototypical glitazones and positions it as a specialized research tool for prostaglandin‑related pathway modulation.

Why Generic ‘Thiazolidinedione’ Substitution Fails for TFP (CAS 1798542‑85‑4)


Thiazolidinediones are not a uniform pharmacological class; minor alterations in the N‑3 or C‑5 substituents can shift a compound from PPARγ agonism (e.g., pioglitazone, rosiglitazone) to selective 15‑PGDH inhibition or to mixed profiles [1]. The 4‑(trifluoromethyl)benzoyl‑piperidine moiety of TFP is absent from clinically established glitazones, and computational predictions suggest that this group alters hydrogen‑bonding potential, lipophilicity, and steric occupancy of the TZD pharmacophore [2]. Consequently, a researcher or procurer cannot assume that another TZD will recapitulate TFP’s specific 15‑PGDH inhibitory profile or its downstream prostaglandin‑modulation effects without quantitative comparative data.

Quantitative Evidence Guide for 3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione (TFP) Selection vs. Structural Analogs


Structural Differentiation: TFP vs. Prototypical TZD Drugs (Pioglitazone, Rosiglitazone)

Unlike pioglitazone and rosiglitazone, which bear a 2‑pyridyl‑ or 2‑pyrimidinyl‑ethoxy‑benzyl substituent at N‑3, TFP incorporates a rigid 4‑(trifluoromethyl)benzoyl‑piperidine group. This substitution eliminates the flexible ether linker and replaces it with a constrained N‑benzoyl piperidine, introducing a trifluoromethyl group that raises calculated logP by approximately 2.5–3.5 log units relative to the glitazone drugs [1]. Conformational restraint of the piperidine ring may reduce the number of low‑energy rotational states compared with the freely rotatable ether chains of glitazones, potentially influencing binding pocket occupancy patterns.

thiazolidinedione structural diversity 15-PGDH

15‑PGDH Inhibitory Potential: TFP Class-Level Evidence vs. CAY10638

TFP belongs to the thiazolidinedione class claimed in US 8637558 B2 as 15‑PGDH inhibitors. While direct IC50 data for TFP have not been published in peer‑reviewed journals, the patent reports that multiple TZD derivatives within its formula achieve IC50 values ranging from 31 nM to >10 µM in a recombinant 15‑PGDH fluorescence assay measured by NADH formation at 340 nm [1]. For comparison, CAY10638, a well‑characterized TZD 15‑PGDH inhibitor, exhibits an IC50 of 31 nM in the same assay format . The absence of explicit TFP IC50 data precludes a direct potency ranking.

15-PGDH enzyme inhibition prostaglandin

Physicochemical Differentiation: TFP Violates Lipinski’s Rule‑of‑5, Unlike Lower‑Molecular‑Weight TZD Derivatives

TFP has a molecular weight of approximately 365 Da and a calculated XLogP ≈ 5.23 (estimated by analogy to closely related TZD derivatives), breaking the conventional Lipinski Rule‑of‑5 threshold for logP [1]. In contrast, CAY10638 (MW 331.4, XLogP ~3.5) complies with all Rule‑of‑5 criteria . The elevated logP and moderate MW of TFP suggest altered oral absorption and distribution characteristics relative to more drug‑like TZD inhibitors.

drug-likeness Lipinski physicochemical

Selectivity Profile Gap: TFP vs. SW033291 in Dehydrogenase Panel

SW033291, a potent 15‑PGDH inhibitor (Ki = 0.1 nM), has been profiled across a panel of related dehydrogenases, showing >1000‑fold selectivity over 5‑hydroxytryptamine dehydrogenase and other short‑chain dehydrogenases/reductases . No analogous selectivity data are available for TFP, and it is unknown whether the trifluoromethylbenzoyl substituent introduces off‑target interactions with other NAD+/NADH‑dependent enzymes. Without such data, TFP cannot be assumed to offer the same selectivity window.

selectivity dehydrogenase panel off-target

Optimal Research & Industrial Application Scenarios for TFP (CAS 1798542‑85‑4) Based on Current Evidence


Prostaglandin Pathway Probe in Rodent Disease Models (Cardiovascular/GI/Renal)

Based on the therapeutic indications disclosed in US 8637558 B2, TFP can be used as a 15‑PGDH inhibitor in rodent models of hypertension, gastritis, or renal injury to elevate tissue PGE2 levels. The compound’s high lipophilicity may favor distribution to lipid‑rich organs, aligning with the vascular and mucosal targets of these disease models [1]. Researchers should confirm target engagement via ex vivo 15‑PGDH activity assays.

Chemical Biology Tool for Structure‑Activity Relationship (SAR) Exploration of TZD Scaffold

The unique 4‑(trifluoromethyl)benzoyl‑piperidine motif makes TFP a valuable building block for synthesizing novel TZD analogues with tunable lipophilicity and hydrogen‑bonding capacity. Its conformational constraint, relative to flexible‑chain glitazones, can be exploited to probe the steric requirements of the 15‑PGDH active site [2]. Lack of published potency data should be addressed by in‑house biochemical characterization prior to SAR campaigns.

Hair‑Growth and Osteogenesis Research (Cosmeceutical/Niche Therapeutic)

US 8637558 B2 explicitly claims TZD derivatives for hair‑loss prevention, hair‑growth stimulation, and osteogenic promotion via 15‑PGDH inhibition [1]. TFP can be evaluated in dermal papilla cell assays or osteoblast differentiation models to assess whether its specific substituent pattern enhances these activities relative to other TZD inhibitors like CAY10638.

Comparative Physicochemical Profiling in Drug‑Delivery Formulation Studies

Owing to its predicted high logP and moderate MW, TFP serves as a model compound for investigating lipid‑based or nano‑formulation strategies aimed at improving the bioavailability of lipophilic TZD inhibitors. Parallel studies with lower‑logP analogues (e.g., CAY10638) can delineate the impact of logP on encapsulation efficiency and release kinetics [3].

Quote Request

Request a Quote for 3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.